2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1016746-08-9
VCID: VC4548368
InChI: InChI=1S/C13H10BrNO2S/c14-10-5-3-9(4-6-10)8-18-12-11(13(16)17)2-1-7-15-12/h1-7H,8H2,(H,16,17)
SMILES: C1=CC(=C(N=C1)SCC2=CC=C(C=C2)Br)C(=O)O
Molecular Formula: C13H10BrNO2S
Molecular Weight: 324.19

2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid

CAS No.: 1016746-08-9

Cat. No.: VC4548368

Molecular Formula: C13H10BrNO2S

Molecular Weight: 324.19

* For research use only. Not for human or veterinary use.

2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid - 1016746-08-9

Specification

CAS No. 1016746-08-9
Molecular Formula C13H10BrNO2S
Molecular Weight 324.19
IUPAC Name 2-[(4-bromophenyl)methylsulfanyl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H10BrNO2S/c14-10-5-3-9(4-6-10)8-18-12-11(13(16)17)2-1-7-15-12/h1-7H,8H2,(H,16,17)
Standard InChI Key CXLHGQGBIGZCPK-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)SCC2=CC=C(C=C2)Br)C(=O)O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a pyridine ring with two key substituents:

  • A carboxylic acid group at the 3-position, enabling hydrogen bonding and salt formation.

  • A 4-bromobenzylthio group at the 2-position, contributing hydrophobic and electron-withdrawing effects .

The bromine atom at the para position of the benzyl group enhances steric bulk and influences electronic interactions in biological systems .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H10BrNO2S\text{C}_{13}\text{H}_{10}\text{BrNO}_2\text{S}
Molecular Weight324.19 g/mol
IUPAC Name2-[(4-bromophenyl)methylsulfanyl]pyridine-3-carboxylic acid
SMILESBrc1ccc(cc1)CSc1ncccc1C(=O)O
InChIKeyCXLHGQGBIGZCPK-UHFFFAOYSA-N
SolubilityNot fully characterized

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Thiolation: Reacting 2-mercaptopyridine-3-carboxylic acid with 4-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) .

  • Alternative Pathways: Direct bromination of precursor pyridine derivatives followed by thioether formation .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Thiolation of 2-mercaptopyridine65–80≥95Competing oxidation of thiol
Bromination-thioetheration50–7080–90Regioselectivity issues

Mechanistic Insights: The thiolation step proceeds via an SN2\text{S}_\text{N}2 mechanism, where the thiolate anion attacks the benzyl bromide . Catalytic additives like tetrabutylammonium iodide improve yields by stabilizing intermediates .

Structural and Electronic Analysis

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR reveals distinct peaks for the pyridine ring (δ 7.2–8.5 ppm), benzyl group (δ 7.3–7.6 ppm), and carboxylic proton (δ 13.1 ppm) .

  • IR: Strong absorption at 1680–1700 cm⁻¹ confirms the carboxylic acid group .

Computational Studies

Density functional theory (DFT) calculations predict:

  • A planar pyridine ring with a dihedral angle of 8.32° relative to the carboxylic acid group .

  • Electron density localization on the bromine atom, enhancing electrophilic reactivity .

Biological and Pharmacological Applications

Antimicrobial Activity

Structural analogs demonstrate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) by targeting penicillin-binding proteins . The bromine atom enhances membrane penetration, while the carboxylic acid facilitates target binding .

Neurological Applications

Analogous compounds (e.g., GluA2 ligands) show promise in treating neurodegenerative diseases by modulating glutamate receptors .

Table 3: Key Pharmacological Data

TargetIC₅₀ (µM)Mechanism
Bacterial transpeptidase2.4Covalent binding to active site
NF-κB5.6Inhibition of IκB phosphorylation
GluA2-LBD0.48Competitive antagonism
ParameterValue
LD₅₀ (oral, rat)320 mg/kg
Flash PointNot applicable (non-flammable)
Storage2–8°C under inert atmosphere

Future Directions

  • Drug Development: Optimize bioavailability through prodrug strategies (e.g., esterification of the carboxylic acid) .

  • Targeted Delivery: Encapsulate in nanoparticles for enhanced blood-brain barrier penetration .

  • Structural Diversification: Explore substituents at the pyridine 4- and 5-positions to improve selectivity .

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